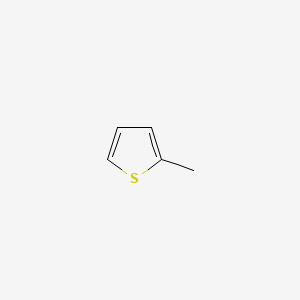

2-Methylthiophene

説明

2-Methylthiophene (C₅H₆S) is a sulfur-containing heterocyclic compound derived from thiophene by the substitution of a methyl group at the 2-position. It is a volatile liquid with applications spanning pharmaceuticals, fuel desulfurization, and food flavoring. Its synthesis has been optimized through methods such as cyclization of β-thiocyanato ketones and modified Friedel-Crafts alkylation . Microwave spectroscopy studies reveal a planar aromatic ring structure with a methyl internal rotation barrier of 340.6 cm⁻¹, indicating restricted rotation due to steric interactions between the methyl group and the sulfur atom .

In pharmaceuticals, this compound derivatives demonstrate antiproliferative activity, particularly against breast cancer cells (MCF-7), attributed to enhanced hydrogen bonding and aromatic interactions with tumor proteins . In food chemistry, it contributes to roast beef and coffee aromas via Maillard reactions involving sulfur-containing amino acids . Industrially, it is a target for desulfurization in fuel processing due to its prevalence in coal and petroleum .

Structure

3D Structure

特性

IUPAC Name |

2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-5-3-2-4-6-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQBUAPQHNYYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060291 | |

| Record name | Thiophene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 2-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

112.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

112.6 mg/L @ 25 °C (exp) | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

24.9 [mmHg] | |

| Record name | 2-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

554-14-3, 25154-40-9 | |

| Record name | 2-Methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7115JAP77A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-63.4 °C | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

科学的研究の応用

Flavor and Fragrance Industry

2-Methylthiophene is widely used as a flavoring agent due to its complex aroma profile, which includes roasted, meaty, onion-like, and green notes. It enhances the sensory characteristics of food products without being obtrusive:

- Savory Applications :

This versatility makes it a valuable ingredient in the formulation of processed foods and beverages.

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for the synthesis of more complex molecules. Its derivatives are utilized in the development of pharmaceuticals, where they can contribute to the formation of active pharmaceutical ingredients (APIs) . The compound's reactivity allows chemists to create various derivatives that may exhibit enhanced biological activity or stability.

Material Science

Research into the applications of this compound in material science has shown promise for its use in developing conductive polymers. These materials are essential for electronics and coatings, offering potential advancements in technology . The compound's properties allow it to enhance the performance characteristics of these materials.

Environmental Applications

This compound is also studied for its role in environmental remediation efforts. Its ability to degrade pollutants makes it a candidate for applications aimed at reducing environmental contamination . Case studies have demonstrated its effectiveness in breaking down harmful compounds in various settings.

Astrochemical Research

Recent studies have detected thiophenes, including this compound, on the surface of Mars using NASA's Curiosity rover. These findings suggest that thiophenes could serve as secondary biosignatures, indicating potential biological processes on other planets . Understanding the stability and destruction kinetics of these compounds under extraterrestrial conditions is critical for astrochemical research.

Data Table: Summary of Applications

| Application Area | Description | Typical Concentration |

|---|---|---|

| Flavoring Agent | Enhances savory flavors in food products | 10-50 ppm |

| Organic Synthesis | Building block for pharmaceuticals | Variable |

| Material Science | Development of conductive polymers | N/A |

| Environmental Remediation | Degradation of pollutants | N/A |

| Astrochemical Research | Potential biosignature on Mars | N/A |

Case Studies

- Flavor Enhancement : A study demonstrated that adding this compound significantly improved the sensory profile of bacon-flavored products, making them more appealing to consumers .

- Astrobiology Research : Research conducted by NASA revealed that understanding the destruction kinetics of thiophenes is essential for interpreting their presence on Mars and assessing potential biological markers .

- Pollutant Degradation : Laboratory experiments showed that this compound could effectively break down specific organic pollutants under controlled conditions, highlighting its potential for environmental cleanup applications .

作用機序

2-メチルチオフェンがその効果を発揮するメカニズムは、特定の用途によって異なります。生物系では、細胞成分と相互作用し、抗菌または抗癌活性につながる可能性があります。 正確な分子標的と経路は異なる可能性がありますが、多くの場合、酵素または細胞膜との相互作用を伴います .

類似の化合物:

チオフェン: 親化合物で、メチル置換はありません。

3-メチルチオフェン: 3位にメチル基を持つ位置異性体。

2,5-ジメチルチオフェン: 2位と5位に2つのメチル基を持つ誘導体.

2-メチルチオフェンの独自性: 2-メチルチオフェンは、その特定の置換パターンにより独自のものであり、反応性と物理的特性に影響を与える可能性があります。 これにより、他のチオフェン誘導体では効果的ではない特定の合成用途で特に有用になります .

類似化合物との比較

Structural and Electronic Properties

The methyl substitution position significantly influences molecular interactions. For example:

- 2-Methylthiophene vs. 3-Methylthiophene : In palladium complexes, this compound adopts a μ-η²:η₁(S)-binding mode to avoid steric clashes between the methyl group and adjacent isopropyl substituents. In contrast, 3-methylthiophene binds similarly to unsubstituted thiophene (μ-η²:η²) due to minimal steric hindrance .

- Thiophene vs. This compound : The methyl group in this compound increases electron density at the sulfur atom, enhancing its reactivity in electrophilic substitution compared to thiophene .

Table 1: Structural and Binding Properties

| Compound | Binding Mode in Pd Complexes | Steric Hindrance | Electron Density at S |

|---|---|---|---|

| Thiophene | μ-η²:η² | Low | Moderate |

| This compound | μ-η²:η₁(S) | High | Increased |

| 3-Methylthiophene | μ-η²:η² | Low | Moderate |

| Benzothiophene | N/A | High (planar) | Reduced |

Reactivity and Desulfurization Pathways

- Oxidizing vs. Inert Atmospheres : The desulfurization of this compound is thermodynamically favored in oxidizing environments (e.g., CO₂ gasification), where H₂O promotes C–S bond cleavage and H₂S formation. In contrast, decomposition in inert atmospheres yields complex sulfur byproducts .

- Inhibition Effects : In hydrodesulfurization (HDS) of ternary mixtures (thiophene, 2-ethylthiophene, benzothiophene), this compound exhibits mutual inhibition with benzothiophene, reducing catalytic efficiency of CoMo/γ-Al₂O₃ catalysts by 20–30% .

Table 2: Desulfurization Efficiency

Thermodynamic and Physical Properties

- Vapor-Liquid Equilibria (VLE): this compound forms non-azeotropic mixtures with cycloalkanes (e.g., cyclohexane), with activity coefficients well-predicted by the Wilson model. This property is critical for distillation-based separation in fuel refining .

- Solubility in Ionic Liquids: Quinolinium-based ionic liquids (e.g., [OQuin][NTf₂]) show higher selectivity for this compound over benzothiophene due to reduced steric hindrance .

Table 3: Vapor-Liquid Equilibrium Data (90.00 kPa)

| Cycloalkane | Boiling Point (°C) | Activity Coefficient (Wilson Model) |

|---|---|---|

| Methylcyclopentane | 71.9 | 1.12 |

| Cyclohexane | 80.7 | 1.08 |

| Methylcyclohexane | 101.2 | 1.05 |

| Ethylcyclohexane | 127.5 | 1.03 |

生物活性

2-Methylthiophene is a sulfur-containing heterocyclic compound that has garnered attention in various fields of biological research due to its potential antioxidant and antibacterial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound (CHS) is a derivative of thiophene where a methyl group is substituted at the second carbon position. Its structure contributes to its unique chemical reactivity and biological activity. The molecular formula indicates that it has a moderate molecular weight, making it suitable for various biological interactions.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits notable antioxidant activity. For instance, derivatives of thiophene-2-carboxamide, which include this compound as a structural component, were evaluated for their ability to scavenge free radicals. The results indicated that certain derivatives showed significant inhibition percentages comparable to standard antioxidants like ascorbic acid:

| Compound | Inhibition Percentage (%) |

|---|---|

| 3-amino thiophene-2-carboxamide (7a) | 62.0 |

| Hydroxy thiophene-2-carboxamide (3a) | 54.9 |

| Methyl thiophene-2-carboxamide (5a) | 40.0 |

The presence of electron-donating groups such as amino groups enhances the electron density on the thiophene ring, facilitating better interaction with radical species, thus increasing the antioxidant capacity .

Antibacterial Activity

In addition to its antioxidant properties, this compound exhibits antibacterial activity against various pathogenic bacteria. A study comparing the antibacterial effects of synthesized thiophene derivatives revealed that compounds containing the methyl group showed significant inhibition zones against Gram-positive and Gram-negative bacteria:

| Compound | Bacteria | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| Amino thiophene-2-carboxamide (7b) | Pseudomonas aeruginosa | 20 | 86.9 |

| Amino thiophene-2-carboxamide (7b) | Staphylococcus aureus | 20 | 83.3 |

| Hydroxy thiophene-2-carboxamide (3b) | Bacillus subtilis | 18 | 78.3 |

The structural variations in these compounds, particularly the presence of methoxy or amino groups, were found to enhance their antibacterial efficacy by increasing hydrophilicity and improving interaction with bacterial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be analyzed through structure-activity relationship (SAR) studies. Key findings include:

- Electron-Density Influence : Compounds with amino substituents showed higher antioxidant and antibacterial activities due to increased electron density on the thiophene ring.

- Hydrophilicity : The introduction of methoxy groups was correlated with enhanced solubility and bioavailability, leading to improved antibacterial properties.

- Substituent Positioning : The position of substituents on the thiophene ring significantly affects both antioxidant and antibacterial activities, indicating that careful design of these compounds can optimize their biological effects .

Case Studies

Several case studies have explored the applications of this compound in medicinal chemistry:

- Antioxidant Applications : Research has shown that formulations containing derivatives of this compound can be effective in reducing oxidative stress in cellular models.

- Antibacterial Formulations : Clinical trials are underway to evaluate the efficacy of new antibacterial agents derived from this compound against resistant bacterial strains.

Q & A

Basic: What are the standard synthetic procedures for preparing 2-methylthiophene, and how are yields optimized?

Answer:

this compound is commonly synthesized via alkylation of thiophene derivatives. For example, 5-methyl-2-mercaptothiophene can be prepared by reacting this compound with butyllithium and sulfur, yielding ~48% under controlled conditions (72–73°C/1.7 kPa) . Optimization involves adjusting variables like reaction temperature, stoichiometry of reagents (e.g., butyllithium:sulfur ratio), and purification methods (e.g., distillation). Characterization via boiling point, refractive index, and spectral data (IR, NMR) ensures product purity .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

Key methods include:

- NMR spectroscopy : Assign peaks for methyl groups (δ ~2.5 ppm in H NMR) and aromatic protons (δ 6.5–7.5 ppm) .

- IR spectroscopy : Identify S–H stretches (~2525 cm) in mercapto derivatives .

- Gas chromatography-mass spectrometry (GC-MS) : Verify molecular ion peaks (e.g., m/z 112 for this compound) .

- Physical properties : Measure boiling points, refractive indices, and compare with literature values .

Basic: How can researchers efficiently locate existing literature on this compound reactions?

Answer:

Use structured databases:

- SciFinder : Search by CAS Registry Number (e.g., 55410-16-9 for this compound derivatives) to avoid ambiguities in chemical naming .

- Beilstein/Gmelin : Access reaction conditions (e.g., hydrotreating with acetic anhydride) and historical synthesis data .

- NIST Chemistry WebBook : Retrieve spectral data and thermodynamic properties .

Avoid generic terms; combine keywords like "this compound + kinetics + hydrodesulfurization" .

Advanced: How do kinetic models resolve contradictions in hydrodesulfurization (HDS) data for this compound?

Answer:

Contradictions in HDS reaction rates (e.g., temperature-dependent selectivity) are addressed via:

- Genetic algorithms : Optimize kinetic parameters (e.g., activation energies, pre-exponential factors) using experimental conversion data .

- Error minimization : Compare model-predicted vs. experimental conversions (e.g., 2MT and TMP in FCC gasoline) at multiple temperatures to validate mechanisms .

- Sensitivity analysis : Identify rate-limiting steps (e.g., adsorption vs. sulfur extrusion) under varying pressures .

Advanced: What computational methods predict the reactivity of this compound in heterocyclic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate electron densities at reactive sites (e.g., C-2 vs. C-5 positions) to predict regioselectivity .

- Molecular docking : Simulate interactions with catalysts (e.g., transition-metal complexes) to optimize ligand design .

- Thermodynamic databases : Cross-reference Gibbs free energy values (ΔG) for proposed intermediates from NIST or Beilstein .

Advanced: How can conflicting NMR assignments for this compound derivatives be resolved?

Answer:

- Comparative analysis : Replicate synthesis and compare spectral data (e.g., C NMR shifts) with published procedures .

- Isotopic labeling : Use deuterated solvents or S isotopes to distinguish overlapping signals .

- Crystallography : Validate structures via X-ray diffraction when spectral ambiguity persists .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile thiophenes .

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact with mercapto derivatives .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies improve the detection limits of this compound in environmental samples?

Answer:

- Pre-concentration : Use solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to isolate analytes .

- Chromatography : Optimize GC columns (e.g., DB-5MS) for separating thiophene isomers .

- Mass spectrometry : Employ selective ion monitoring (SIM) for m/z 112 to enhance sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。